![molecular formula C7H12BrN B12118273 2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)
2-Bromobicyclo[2.2.1]heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobicyclo[2.2.1]heptan-1-amine: 2-bromonorbornan-1-amine , is a bicyclic organic compound with the following chemical formula:
C7H13BrN
.Preparation Methods
Synthetic Routes::
Bromination of Norbornane:
Reductive Amination:
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above serve as the basis for large-scale preparation.
Chemical Reactions Analysis
Reactivity: 2-Bromobicyclo[2.2.1]heptan-1-amine is an electrophilic compound due to the bromine atom.
Common Reactions:
Major Products: Substituted derivatives resulting from the reactions mentioned above.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for potential pharmaceutical applications.
Industry: May find use in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for 2-bromobicyclo[2.2.1]heptan-1-amine depends on its specific application.
- It may interact with biological targets (e.g., receptors, enzymes) or participate in chemical transformations.
Comparison with Similar Compounds
Similar Compounds: Other bicyclic amines or brominated compounds.
Uniqueness: Its bridged structure sets it apart from linear or monocyclic analogs.
Properties
Molecular Formula |
C7H12BrN |
|---|---|
Molecular Weight |
190.08 g/mol |
IUPAC Name |
2-bromobicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C7H12BrN/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,9H2 |
InChI Key |
TXJOHGYEKJPXRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




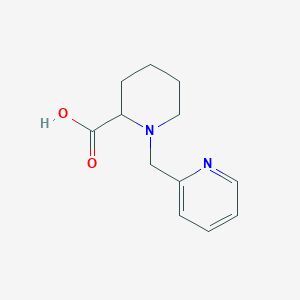
![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)
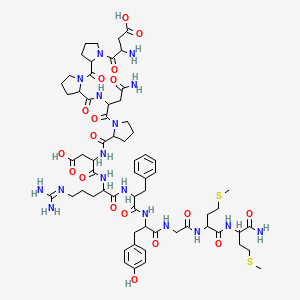
![Benzoic acid, 2-[(2-chloroacetyl)amino]-4,5-dimethoxy-, ethyl ester](/img/structure/B12118227.png)
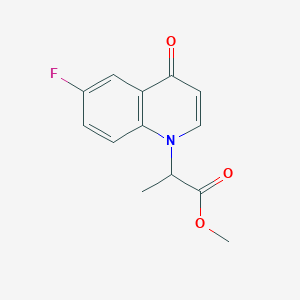
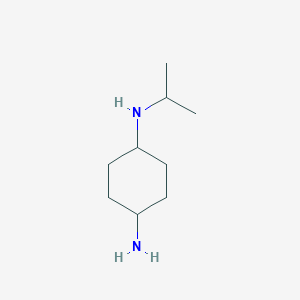
![3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide](/img/structure/B12118248.png)
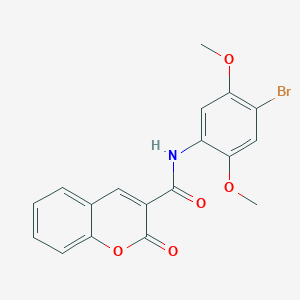


![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)

